molecular formula C19H17ClN2O4S3 B11252360 N1-(4-chlorobenzyl)-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide

N1-(4-chlorobenzyl)-N2-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)oxalamide

Cat. No.: B11252360
M. Wt: 469.0 g/mol
InChI Key: HHRGTAACRZRGRK-UHFFFAOYSA-N
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Description

N’-[(4-CHLOROPHENYL)METHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-CHLOROPHENYL)METHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of organoboron reagents and palladium catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-CHLOROPHENYL)METHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N’-[(4-CHLOROPHENYL)METHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-[(4-CHLOROPHENYL)METHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-CHLOROPHENYL)METHYL]-N-[2-(THIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE
  • **N-[(4-CHLOROPHENYL)METHYL]-N-[2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE

Uniqueness

N’-[(4-CHLOROPHENYL)METHYL]-N-[2-(THIOPHEN-2-YL)-2-(THIOPHENE-2-SULFONYL)ETHYL]ETHANEDIAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H17ClN2O4S3

Molecular Weight

469.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide

InChI

InChI=1S/C19H17ClN2O4S3/c20-14-7-5-13(6-8-14)11-21-18(23)19(24)22-12-16(15-3-1-9-27-15)29(25,26)17-4-2-10-28-17/h1-10,16H,11-12H2,(H,21,23)(H,22,24)

InChI Key

HHRGTAACRZRGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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